molecular formula C5HD5O2 B1148057 Furfuryl-d5 Alcohol CAS No. 1398065-62-7

Furfuryl-d5 Alcohol

Cat. No.: B1148057
CAS No.: 1398065-62-7
M. Wt: 103.13
InChI Key:
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Description

Furfuryl-d5 Alcohol, also known as this compound, is a useful research compound. Its molecular formula is C5HD5O2 and its molecular weight is 103.13. The purity is usually 95% min..
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Scientific Research Applications

Catalytic Hydrogenation for Chemical Synthesis

Recent advancements in the selective hydrogenation of furfural and its derivatives, including furfuryl alcohol, have demonstrated their potential in producing high-value fine chemicals like 1,2-pentanediol (1,2-PeD) and 1,5-pentanediol (1,5-PeD). These chemicals have wide applications in industrial processes, showcasing the green and sustainable process prospects of furfuryl alcohol derivatives in chemical synthesis (Tan et al., 2021).

Environmental and Food Science

The occurrence of furfuryl alcohol in foods and beverages, resulting from thermal processing and aging, has been scrutinized for its potential carcinogenicity. While furfuryl alcohol is a marker for the presence and aging of certain alcoholic beverages, its implications for human health require further exploration (Okaru & Lachenmeier, 2017).

Biomass Conversion to Biofuels

Furfuryl alcohol derivatives are central to the conversion of carbohydrate biomass into biofuels. The catalytic conversion processes for producing hydroxymethylfurfural (HMF) from these derivatives underscore their role in developing sustainable energy sources from lignocellulosic biomass, aligning with green chemistry principles (James et al., 2010).

Kinetic and Mechanistic Studies in Environmental Science

Kinetic studies on the reactions involving furfuryl alcohol, such as its interaction with singlet oxygen in aqueous solutions, contribute to our understanding of its behavior in environmental processes. These studies provide insights into reaction kinetics and mechanisms, influencing the design of green chemical processes and environmental remediation strategies (Appiani et al., 2017).

Green Chemistry and Solvent Selection

The valorization of sugars from biomass into furfural and HMF showcases the strategic selection of solvents in green chemistry. This research emphasizes the role of furfuryl alcohol derivatives in enhancing the efficiency of biomass conversion processes, highlighting the importance of solvent selection for environmental, health, and safety impacts (Esteban et al., 2020).

Mechanism of Action

Target of Action

Furfuryl alcohol, a derivative of furfural, is a versatile compound with a wide range of applications . It is primarily used as a singlet oxygen trapping agent and is also involved in Diels–Alder reactions . The primary targets of furfuryl alcohol are therefore singlet oxygen molecules and compounds involved in Diels–Alder reactions .

Mode of Action

Furfuryl alcohol interacts with its targets through two main mechanisms. As a singlet oxygen trapping agent, it reacts with singlet oxygen molecules, effectively reducing their concentration . In Diels–Alder reactions, furfuryl alcohol acts as a diene, reacting with dienophiles to form cyclic compounds .

Biochemical Pathways

Furfuryl alcohol is involved in several biochemical pathways. It is a product of the hydrogenation of furfural , a process that is important in the conversion of biomass into valuable chemicals . Furfuryl alcohol can also be converted into various high-value-added chemicals, including furfurylamine, furandicarboxylic acid, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone .

Pharmacokinetics

It is known that the compound is soluble in water, alcohol, benzene, chloroform, and diethyl ether , suggesting that it could be readily absorbed and distributed in the body. The main metabolite of furfuryl alcohol in rats is furoyl glycine .

Result of Action

The reaction of furfuryl alcohol with singlet oxygen results in a decrease in the concentration of singlet oxygen, which can have various effects depending on the context . The products of Diels–Alder reactions involving furfuryl alcohol can be used in a variety of applications, including the production of sustainable building blocks and smart materials .

Action Environment

The action of furfuryl alcohol can be influenced by various environmental factors. For example, the rate of the reaction between furfuryl alcohol and singlet oxygen in aqueous solution is affected by temperature, pH, and salt content . Additionally, the yield and selectivity of the hydrogenation of furfural to furfuryl alcohol can be influenced by the applied potential .

Safety and Hazards

Inhalation of furfuryl alcohol causes headache, nausea, and irritation of nose and throat . Vapor irritates eyes; liquid causes inflammation and corneal opacity . Contact of skin with liquid causes dryness and irritation . Ingestion causes headache, nausea, and irritation of mouth and stomach .

Future Directions

The future of furfuryl alcohol lies in the pursuit of establishing a sustainable biobased economy, valorization of lignocellulosic biomass is increasing its value as a feedstock . This review presents and examines the novel catalytic pathways to form furfuryl alcohol from xylose in a one-pot system . This production concept takes on chemical, thermochemical and biochemical transformations or a combination of them .

Properties

IUPAC Name

dideuterio-(3,4,5-trideuteriofuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2/i1D,2D,3D,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFVYQJUAUNWIW-QUWGTZMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])C([2H])([2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of furfuryl alcohol and a urea-formaldehyde resin is prepared. Phenol and furfuryl alcohol and paraformaldehyde are heated together to produce a phenol formaldehyde pre-condensate admixture with furfuryl alcohol. The urea-formaldehyde-furfuryl alcohol precondensate and phenol-formaldehyde-furfuryl alcohol admixture are mixed with poly furfuryl alcohol and heated at a temperature of about 120°-160° F. for several hours until a viscous liquid pre-polymer admixture is obtained.
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Synthesis routes and methods II

Procedure details

Adding dimethyl carbonate and furfuryl alcohol in a tubular ester exchange reactor; then adding the metal-rare earth oxide composite catalyst prepared by the embodiment 1, mixing uniformly and performing an ester exchange reaction, then distilling the reaction product to obtain difurfuryl carbonate, wherein the mole ratio of 1,4-pentanediol carbonate to furfuryl alcohol is 1:6, and the weight ratio of the metal-rare earth oxide composite catalyst to the total weight of dimethyl carbonate and furfuryl alcohol is 0.5:100; the ester exchange reaction is performed at a temperature of 160° C. and under an absolute pressure of 3 MPa for 20 minutes; in the ester exchange reaction, the conversion rate of dimethyl carbonate is 95%, and yield of difurfuryl carbonate is 90%.
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Synthesis routes and methods III

Procedure details

Adding 1,4-pentanediol carbonate and furfuryl alcohol in a tubular ester exchange reactor; then adding the prepared metal-rare earth oxide composite catalyst, mixing uniformly and performing an ester exchange reaction, distilling the reaction product to obtain difurfuryl carbonate, wherein the mole ratio of 1,4-pentanediol carbonate to furfuryl alcohol is 1:6, and the weight ratio of the metal-rare earth oxide composite catalyst to the total weight of 1,4-pentanediol carbonate and furfuryl alcohol is 0.5:100; the ester exchange reaction is performed at a temperature of 160° C. and under an absolute pressure of 3 MPa for 20 minutes; in the ester exchange reaction, the conversion rate of 1,4-pentanediol carbonate is 100%, and yield of difurfuryl carbonate is 92%.
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Q & A

Q1: What analytical techniques were employed in the study to quantify furfuryl alcohol in dairy products using furfuryl-d5 alcohol as an internal standard?

A2: The researchers used headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) to extract and quantify furfuryl alcohol. this compound was added to the samples prior to extraction. The use of a ZB-5ms column enabled efficient separation of the compounds, while the MS/MS detection allowed for specific and sensitive quantification of both furfuryl alcohol and this compound [].

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